molecular formula C4H4BrF3 B6250351 (2E)-4-bromo-1,1,1-trifluorobut-2-ene CAS No. 31450-13-2

(2E)-4-bromo-1,1,1-trifluorobut-2-ene

Cat. No.: B6250351
CAS No.: 31450-13-2
M. Wt: 189
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Description

Significance of Allylic Halides as Versatile Building Blocks in Organic Synthesis

Allylic halides are organic compounds characterized by a halogen atom bonded to a carbon atom adjacent to a carbon-carbon double bond. sigmaaldrich.comrsc.org This structural arrangement confers unique reactivity, making them exceptionally versatile intermediates in organic synthesis. sigmaaldrich.comthermofisher.com They are precursors for a variety of transformations, primarily nucleophilic substitution reactions, which can proceed through either Sₙ1 or Sₙ2 mechanisms. sigmaaldrich.com The ability of the adjacent double bond to stabilize carbocation intermediates or transition states makes these halides highly reactive. sigmaaldrich.com This reactivity is harnessed to form new carbon-carbon and carbon-heteroatom bonds, a fundamental operation in the assembly of complex organic molecules for applications ranging from pharmaceuticals to agrochemicals. thermofisher.com

Overview of the Unique Reactivity Profile of (2E)-4-bromo-1,1,1-trifluorobut-2-ene in Complex Transformations

The unique reactivity of (2E)-4-bromo-1,1,1-trifluorobut-2-ene stems from the interplay between its allylic bromide and trifluoromethyl functionalities. This synergy makes it an ideal reagent for introducing the 4,4,4-trifluorobut-1-en-2-yl moiety into organic molecules.

A prime example of its application is in indium-mediated Barbier-type reactions. thermofisher.com In these transformations, the reagent reacts with carbonyl compounds, such as aldehydes, in the presence of indium metal to generate trifluoromethylated homoallylic alcohols. This reaction is highly valuable for its ability to create complex structures with high levels of stereocontrol, particularly in the synthesis of non-proteinogenic amino acids and other chiral building blocks. The reaction proceeds under mild conditions and demonstrates broad functional group tolerance, highlighting the reagent's utility in complex synthetic pathways. The presence of the trifluoromethyl group influences the electronic properties and steric demands of the resulting allylic organometallic intermediate, guiding the reactivity and stereochemical outcome of the addition to the carbonyl group.

Table 1: Physical and Chemical Properties of (2E)-4-bromo-1,1,1-trifluorobut-2-ene

PropertyValue
Molecular FormulaC₄H₄BrF₃
Molecular Weight187.97 g/mol
AppearanceLiquid
Boiling Point95-98 °C
Density1.639 g/mL at 25 °C
Refractive Indexn20/D 1.401
InChIKeyAFLONCGUFNMHMB-OWOJBTEDSA-N
CAS Number66644-83-3

This data is compiled from publicly available chemical databases.

Table 2: Comparison of Bond Dissociation Energies

BondBond Dissociation Energy (kJ/mol)
C–H~414
C–F~485

This table illustrates the enhanced strength of the C-F bond compared to the C-H bond, contributing to the metabolic stability of trifluoromethylated compounds.

Properties

CAS No.

31450-13-2

Molecular Formula

C4H4BrF3

Molecular Weight

189

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2e 4 Bromo 1,1,1 Trifluorobut 2 Ene

Stereoselective Synthesis Approaches

The precise arrangement of atoms in space, or stereochemistry, is crucial in the synthesis of (2E)-4-bromo-1,1,1-trifluorobut-2-ene. The "E" designation in its name refers to the entgegen (opposite) configuration of the highest priority substituents on the double bond, a key feature that influences its reactivity and the properties of its derivatives.

Development of Practical and Efficient Routes to (2E)-4-bromo-1,1,1-trifluorobut-2-ene

Researchers have focused on creating practical and efficient methods for synthesizing this compound. One notable approach involves the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (B1584429). patsnap.comgoogle.com This reaction can be carried out using various dehalogenating agents like zinc, iron, magnesium, aluminum, tin, copper, or manganese in a water-based solvent. google.com The use of water as a solvent is advantageous as it simplifies the separation process and avoids the need for solvent recovery, making the process more environmentally friendly and suitable for industrial-scale production. google.com

A specific example involves adding 1,4-dibromo-2-chloro-1,1,2-trifluorobutane dropwise to a mixture of zinc powder and water at a controlled temperature of 70-80°C. patsnap.com This method has demonstrated high yields, with one instance reporting a crude product yield of 86.1% with a purity of 98.9%. patsnap.com

Control of E/Z Stereochemistry during Alkene Formation

Controlling the E/Z stereochemistry is a critical aspect of synthesizing alkenes. The Cahn-Ingold-Prelog (CIP) sequence rules are used to assign the E or Z configuration to a double bond. libretexts.orglibretexts.org For each carbon atom of the double bond, the attached substituents are ranked based on atomic number. If the higher-ranked groups are on the same side of the double bond, it is assigned the Z configuration (zusammen, meaning "together" in German). If they are on opposite sides, it has the E configuration (entgegen, meaning "opposite" in German). libretexts.org While the cis/trans notation can be ambiguous for complex alkenes, the E/Z system provides a definitive method for describing the stereochemistry of all alkenes, including trisubstituted and tetrasubstituted ones. libretexts.orglibretexts.org

Multistep Synthetic Routes to Trifluoromethylated Secondary Allyl Halides

(2E)-4-bromo-1,1,1-trifluorobut-2-ene belongs to the class of trifluoromethylated secondary allyl halides. The synthesis of these compounds often involves multistep pathways. researchgate.net A general strategy for creating complex molecules is retrosynthesis, where one works backward from the target molecule to simpler, commercially available starting materials. libretexts.org This approach allows for the logical design of a synthetic route. libretexts.org For instance, a common transformation in multistep synthesis is the conversion of an alkyne to an alkene, which can then undergo further reactions to introduce the desired functional groups. libretexts.org

A catalyst-free decarboxylative strategy has been developed for the synthesis of secondary trifluoromethylated alkyl bromides using 2-bromo-3,3,3-trifluoropropene (BTP) as a radical acceptor. organic-chemistry.org This reaction is initiated by blue LED irradiation and uses redox-active esters as radical precursors. organic-chemistry.org

Precursor Compounds and Starting Materials

The choice of starting materials and precursor compounds is fundamental to the successful synthesis of (2E)-4-bromo-1,1,1-trifluorobut-2-ene.

Derivatization from Trifluoropropenyl-Containing Synthons

Trifluoropropenyl-containing synthons are valuable starting materials. For example, 2-bromo-3,3,3-trifluoropropene has been utilized as a substrate in the development of methods to access trifluoromethyl-containing propargylic alcohols. beilstein-journals.org These alcohols can then be further transformed.

A deaminative cross-coupling reaction of Katritzky salts with 2-bromo-3,3,3-trifluoropropene, driven by an electron-donor-acceptor (EDA) complex, provides a route to α-trifluoromethylated alkyl bromides. researchgate.net

Preparation from α-Trifluoromethyl-α,β-Unsaturated Esters

While direct information on the synthesis of (2E)-4-bromo-1,1,1-trifluorobut-2-ene from α-trifluoromethyl-α,β-unsaturated esters is not prevalent in the provided context, the chemistry of related α,β-unsaturated carbonyl compounds offers valuable insights. A formal hydroperfluoroalkylation of α,β-unsaturated ketones has been achieved through a two-step process. nih.gov This involves a conjugate hydroboration followed by a radical perfluoroalkylation of the resulting boron enolate. nih.gov This method highlights a potential strategy for introducing a perfluoroalkyl group, which could be adapted for the synthesis of related compounds.

Summary of Synthetic Reactions

The following table summarizes a key synthetic reaction for a related compound, highlighting the conditions and outcomes.

Starting MaterialReagents and ConditionsProductYieldPurityReference
1,4-dibromo-2-chloro-1,1,2-trifluorobutaneZinc powder, water, 70-80°C4-bromo-1,1,2-trifluoro-1-butene86.1%98.9% patsnap.com

Catalytic and Reagent-Based Strategies

Catalytic and reagent-based strategies provide powerful tools for the construction of complex molecules containing the trifluoromethyl group. The unique properties of this moiety necessitate the development of specialized synthetic methods.

Indium-mediated reactions have emerged as a practical and efficient route for the synthesis of precursors to trifluoromethylated compounds. A notable application is the allylation of imines with 4-bromo-1,1,1-trifluoro-2-butene.

A highly stereoselective synthesis of 4,4,4-trifluoroisoleucines and 4,4,4-trifluorovaline has been developed utilizing an indium-mediated allylation of glyceraldimines. nih.gov In this process, the reaction of (R)-N-benzyl-2,3-O-isopropylideneglyceraldimine with (2E)-4-bromo-1,1,1-trifluorobut-2-ene in the presence of indium metal yields the corresponding homoallylic amine with high diastereoselectivity. nih.gov This method is notable for its efficiency and the high degree of stereocontrol, providing a valuable pathway to enantiomerically pure trifluoromethylated amino acids. nih.gov

The reaction proceeds smoothly to afford the desired product in moderate yield but with excellent diastereoselectivity (>95% de). nih.gov This indium-mediated approach has also been successfully applied to the synthesis of the enantiomer of the Cbz-protected 4,4,4-trifluoroisoleucine, starting from the corresponding (S)-glyceraldimine. nih.gov The versatility of this method highlights the utility of indium in facilitating the formation of carbon-carbon bonds with fluorinated substrates.

Organoindium reagents, generated in situ from indium and various organic halides, have shown broad applicability in organic synthesis. organic-chemistry.org For instance, the reaction of carbonyl compounds with organoindium reagents derived from 1-bromopent-4-en-2-yne derivatives produces functionalized vinyl allenols in good yields. organic-chemistry.org This demonstrates the capability of indium to mediate the coupling of diverse electrophiles and nucleophiles.

Table 1: Indium-Mediated Allylation of (R)-N-benzyl-2,3-O-isopropylideneglyceraldimine

EntryReactant 1Reactant 2ReagentProductDiastereomeric Excess (de)YieldReference
1(R)-N-benzyl-2,3-O-isopropylideneglyceraldimine(2E)-4-bromo-1,1,1-trifluorobut-2-eneIndiumHomoallylic amine>95%Moderate nih.gov

Radical-based methodologies offer a powerful alternative for the synthesis of trifluoromethylated compounds. These methods often proceed under mild conditions and exhibit high functional group tolerance.

Recent advancements in photoredox catalysis have enabled the development of novel radical cross-electrophile coupling reactions to access trifluoromethyl- and allyl-substituted tertiary alcohols. researchgate.net These reactions involve the generation of trifluoromethyl ketyl radicals and allyl radicals, which then undergo a challenging cross-radical-radical coupling. researchgate.net The process is chemo-selective and provides a wide range of valuable products. researchgate.net The substrate scope is broad, with various trifluoromethyl acetophenone (B1666503) derivatives reacting efficiently regardless of the electronic properties or position of substituents on the aryl ring. researchgate.net

Another significant development is the site-selective trifluoromethylation of silyl (B83357) dienol ethers derived from α,β-unsaturated carbonyl compounds. nih.gov This photoredox-catalyzed process allows for the introduction of a trifluoromethyl group at the remote γ-position. nih.gov The reaction is general for a variety of functional groups and can be applied to the late-stage functionalization of biologically relevant molecules. nih.gov

The generation of trifluoromethyl radicals is a key step in these transformations. Historically, CF3I was used to generate CF3 radicals upon irradiation or heating. semanticscholar.org More contemporary methods utilize electrophilic trifluoromethylating agents, such as Togni's or Umemoto's reagents, which can be reduced by a photocatalyst to produce the trifluoromethyl radical. semanticscholar.org These radical approaches provide a more efficient route to trifluoromethylated compounds by avoiding the need for pre-functionalized substrates. researchgate.net

Table 2: Radical Trifluoromethylation Approaches

MethodologyRadical SourceSubstrateCatalyst/ConditionsProduct TypeReference
Cross-Electrophile CouplingTrifluoromethyl Ketyl RadicalTrifluoromethyl acetophenone derivatives & Allyl BromidePhotoredox or ElectrochemicalTrifluoromethyl- and allyl-substituted tert-alcohols researchgate.net
Remote TrifluoromethylationS-perfluoroalkyl sulfoximinesSilyl dienol ethersPhotoredoxγ-Trifluoromethyl α,β-unsaturated carbonyls nih.gov
Radical AdditionCF3IEtheneIrradiation or Heating3-iodo-1,1,1-trifluoropropane semanticscholar.org

Reactivity and Mechanistic Investigations of 2e 4 Bromo 1,1,1 Trifluorobut 2 Ene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the replacement of a leaving group by a nucleophile. pressbooks.pub In the case of (2E)-4-bromo-1,1,1-trifluorobut-2-ene, the bromine atom serves as the leaving group, and its position allylic to a double bond, along with the influence of the trifluoromethyl group, gives rise to complex and fascinating reactivity patterns.

Reactivity at the Allylic Bromine Center

The bromine atom in (2E)-4-bromo-1,1,1-trifluorobut-2-ene is situated at an allylic position, which significantly enhances its reactivity towards nucleophilic substitution. This increased reactivity is attributed to the ability of the adjacent double bond to stabilize the transition state of both S_N1 and S_N2 reactions. In an S_N1-type mechanism, the departure of the bromide ion would lead to the formation of a resonance-stabilized allylic carbocation. vaia.com For an S_N2 reaction, the overlap of the π-orbitals of the double bond with the p-orbital of the carbon undergoing substitution lowers the energy of the transition state. scribd.com The presence of the bromine atom, a good leaving group, further facilitates these substitution processes. pearson.com

Influence of the Trifluoromethyl Group on Nucleophilic Pathways

The trifluoromethyl (CF3) group is a strong electron-withdrawing group and exerts a profound influence on the reactivity of the molecule. researchgate.net Its presence deactivates the double bond towards electrophilic attack and significantly impacts the pathways of nucleophilic substitution. The strong inductive effect of the CF3 group can destabilize a carbocation at the adjacent (C2) position, making an S_N1 pathway that would place a positive charge at this position less favorable. However, it can also influence the regioselectivity of nucleophilic attack on the allylic system. Statistical analyses and computational studies have shown that replacing a methyl group with a trifluoromethyl group can lead to substantial gains in binding energy in certain systems, driven by electrostatic interactions. researchgate.netacs.org

Regioselectivity and Stereoselectivity in Substitution Events

Nucleophilic attack on allylic systems can, in principle, occur at either the α-carbon (the carbon bearing the leaving group) or the γ-carbon (the other end of the allylic system), leading to two possible constitutional isomers. The regioselectivity of this process is a critical aspect of the reactivity of (2E)-4-bromo-1,1,1-trifluorobut-2-ene. The electron-withdrawing nature of the trifluoromethyl group at one end of the butene chain introduces a significant electronic bias, which can direct incoming nucleophiles.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. khanacademy.org In the context of (2E)-4-bromo-1,1,1-trifluorobut-2-ene, which has a defined (E)-geometry at the double bond, the stereochemical outcome of a substitution reaction is of great interest. For instance, an S_N2 reaction is expected to proceed with inversion of configuration at the reaction center, while an S_N1 reaction would likely lead to a mixture of stereoisomers. The interplay between the reaction mechanism and the substrate's structure dictates the stereochemical course of the transformation.

Nucleophilic Displacement on Saturated Carbon Bearing Bromide in Fluorinated Homoallylic Systems

While the primary focus is on the allylic system, understanding the reactivity of related fluorinated systems can provide valuable insights. In fluorinated homoallylic systems, where the bromine is on a saturated carbon one position further away from the double bond, nucleophilic displacement reactions still occur. The presence of fluorine atoms can influence the reaction rates and pathways through inductive effects. Research on similar structures, such as 4-bromo-1,1,2-trifluoro-1-butene, provides comparative data on the reactivity of brominated carbons in proximity to fluorinated double bonds. sigmaaldrich.com The general principles of nucleophilic substitution at a saturated carbon, including S_N1 and S_N2 mechanisms, are fundamental to understanding these reactions. youtube.com

Electrophilic Addition Reactions to the Alkene Moiety

The carbon-carbon double bond in (2E)-4-bromo-1,1,1-trifluorobut-2-ene is a potential site for electrophilic addition reactions. However, the strong electron-withdrawing effect of the trifluoromethyl group significantly deactivates the double bond towards electrophilic attack, making it less nucleophilic than a typical alkene.

Halogenation and Hydrohalogenation Pathways

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across a double bond is a classic electrophilic addition reaction. docbrown.info In the case of (2E)-4-bromo-1,1,1-trifluorobut-2-ene, this reaction would be expected to be slower than for an unactivated alkene. The reaction proceeds through a cyclic halonium ion intermediate, followed by attack of the halide ion. docbrown.info The regioselectivity of the attack on the asymmetric alkene would be influenced by the electronic effects of both the bromoallylic and trifluoromethyl groups. For instance, studies on the bromination of related fluorinated butenes have shown that such reactions can lead to the formation of dibromo derivatives. beilstein-journals.org

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to an alkene typically follows Markovnikov's rule, where the proton adds to the carbon atom that already has more hydrogen atoms, leading to the more stable carbocation intermediate. pressbooks.pubdalalinstitute.com In the case of (2E)-4-bromo-1,1,1-trifluorobut-2-ene, the deactivating effect of the CF₃ group would make protonation of the double bond challenging. The regioselectivity would be dictated by the relative stability of the possible carbocation intermediates, which is significantly influenced by the opposing electronic effects of the bromine and the trifluoromethyl group. The addition to conjugated dienes, which involves the formation of an allylic carbocation, can result in both 1,2- and 1,4-addition products, a concept that can be extended to the reactivity of this allylic system. youtube.com

Formation and Rearrangement of Halonium Ion Intermediates with Neighboring Group Participation (from related isomers)

In the study of halogenation reactions of fluorinated alkenes, the formation of halonium ion intermediates is a critical step that dictates the final product distribution. While direct studies on (2E)-4-bromo-1,1,1-trifluorobut-2-ene were not extensively found, research on the related isomer, 4-bromo-1,1,2-trifluoro-1-butene, provides significant insights into the potential for neighboring group participation by the bromine atom. dtic.mil

During the halogenation of 4-bromo-1,1,2-trifluoro-1-butene, it has been proposed that the initial electrophilic attack of a halogen on the double bond leads to the formation of a three-membered halonium ion. dtic.mil However, the presence of the bromine atom at the C-4 position allows for intramolecular nucleophilic attack on this intermediate. This neighboring group participation results in the formation of a more stable five-membered cyclic trifluorotetramethylene bromonium ion. dtic.mil The propensity for this rearrangement is influenced by the nature of the electrophilic halogen. For instance, in the chlorination of 4-bromo-1,1,2-trifluoro-1-butene, only a small percentage of the product arises from the rearranged intermediate, suggesting that the open-chloronium ion is less susceptible to rearrangement by the less nucleophilic bromine at the C-4 position. dtic.mil

The structure of these halonium ion intermediates, whether they are open-ion, unsymmetrical, or symmetrical, is a key determinant of the reaction's regioselectivity, leading to either Markovnikov or anti-Markovnikov products upon nucleophilic attack by the solvent. dtic.mil Quantum chemical calculations have been employed to refine the understanding of these transient species, considering both gas-phase structures and solvent effects. dtic.mil

Elimination Reactions for Diene Formation

Elimination reactions of allylic halides such as (2E)-4-bromo-1,1,1-trifluorobut-2-ene are a fundamental method for the synthesis of conjugated dienes. These reactions typically proceed through the removal of a proton and the bromide leaving group.

Base-Catalyzed Dehydrobromination Processes

The dehydrobromination of (2E)-4-bromo-1,1,1-trifluorobut-2-ene can be induced by a variety of bases. The reaction generally follows an E2 (bimolecular elimination) mechanism, especially with the use of strong, non-bulky bases. masterorganicchemistry.com In an E2 reaction, the abstraction of a proton by the base occurs concurrently with the departure of the bromide ion, all in a single, concerted step. youtube.com The rate of this reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.comyoutube.com

The choice of base and solvent can influence the reaction's efficiency and selectivity. For similar fluorinated compounds, bases such as potassium hydroxide (B78521) (KOH), often in an alcoholic solvent, have been effectively used for dehydrobromination. beilstein-journals.org The use of bulky bases, like potassium tert-butoxide, can also effect elimination, sometimes influencing the regioselectivity of the resulting double bond. libretexts.org

Stereochemical Outcomes of Elimination Reactions

The stereochemistry of the resulting diene in an E2 elimination is dictated by the stereochemical relationship between the abstracted proton and the leaving group in the starting material. libretexts.orglibretexts.org For the reaction to proceed, a periplanar arrangement of the C-H and C-Br bonds is required, with a strong preference for an anti-periplanar conformation. masterorganicchemistry.com This stereoelectronic requirement ensures proper orbital overlap for the formation of the new π-bond as the leaving group departs. masterorganicchemistry.com

In the case of (2E)-4-bromo-1,1,1-trifluorobut-2-ene, the stereochemistry of the starting material will directly influence the geometry of the newly formed double bond in the diene product. If the starting material is a single diastereomer, the E2 reaction is expected to be highly stereospecific, leading to a single stereoisomeric diene product. libretexts.orglibretexts.org In contrast, E1 (unimolecular elimination) reactions, which proceed through a carbocation intermediate, generally lead to the thermodynamically more stable product, as there is free rotation around the single bonds in the carbocation. libretexts.org However, given that (2E)-4-bromo-1,1,1-trifluorobut-2-ene is a secondary allylic bromide, E2 reactions are often favored, especially with strong bases. masterorganicchemistry.com

Transition Metal-Catalyzed Transformations

The allylic bromide functionality in (2E)-4-bromo-1,1,1-trifluorobut-2-ene makes it a valuable substrate for various transition metal-catalyzed reactions, allowing for the formation of new carbon-carbon bonds. rsc.org

Cross-Coupling Reactions (e.g., Suzuki, Heck) involving the Allylic Bromide

Suzuki Reaction: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. wikipedia.org (2E)-4-bromo-1,1,1-trifluorobut-2-ene can serve as the organohalide partner in this reaction. The general mechanism involves the oxidative addition of the allylic bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species (such as a boronic acid or a trifluoroborate salt) in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgbeilstein-journals.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org The coupling of (2E)-4-bromo-1,1,1-trifluorobut-2-ene with various organoboron reagents provides a direct route to a diverse array of trifluoromethyl-containing allylic compounds. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org In this context, (2E)-4-bromo-1,1,1-trifluorobut-2-ene can react with an alkene in the presence of a palladium catalyst and a base. The mechanism typically starts with the oxidative addition of the allylic bromide to the Pd(0) catalyst. The resulting palladium complex then undergoes migratory insertion of the alkene, followed by β-hydride elimination to give the final product and a palladium-hydride species, which is then converted back to the active catalyst by the base. wikipedia.org The Heck reaction is particularly noted for its high trans selectivity in many cases. organic-chemistry.org

Allylation Reactions (e.g., Indium-mediated)

Indium-mediated allylation reactions offer a valuable method for the formation of carbon-carbon bonds, particularly for the synthesis of homoallylic alcohols and amines. nih.govrsc.org Research has demonstrated the successful use of 4-bromo-1,1,1-trifluoro-2-butene in indium-mediated diastereoselective allylation of glyceraldimines. nih.gov This reaction provides an efficient pathway to synthesize trifluoromethyl-containing amino acids, such as 4,4,4-trifluoroisoleucines and 4,4,4-trifluorovaline. nih.gov

In a typical procedure, the reaction of 4-bromo-1,1,1-trifluoro-2-butene with indium metal generates an organoindium reagent in situ. This reagent then adds to an electrophile, such as an imine, to form the corresponding homoallylic amine. These reactions often exhibit high diastereoselectivity, particularly when a chiral substrate is used. nih.gov The process is notable for its practicality and the ability to be carried out under mild conditions. nih.gov Recent developments have also explored mechanochemical indium-mediated Barbier-type allylations, which can be enhanced by the addition of water, even for hydrophobic reagents. rsc.org

Photoredox and Electrochemical Cross-Electrophile Coupling in Related Systems

While specific research on the photoredox and electrochemical cross-electrophile coupling of (2E)-4-bromo-1,1,1-trifluorobut-2-ene is not extensively documented in publicly available literature, the principles of these powerful synthetic strategies can be understood by examining related systems. Cross-electrophile coupling (XEC) provides a valuable method for the formation of carbon-carbon bonds by coupling two different electrophiles, often an alkyl halide and an aryl halide, thereby avoiding the pre-formation of organometallic nucleophiles. nih.govnih.gov This approach has seen significant advancements through the use of photoredox and electrochemical catalysis.

Photoredox catalysis, often in conjunction with nickel catalysis, has emerged as a mild and efficient method for the coupling of alkyl bromides with aryl halides. nih.govnih.gov In a typical reaction, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process. This can lead to the formation of an alkyl radical from an alkyl bromide. This radical can then engage with a low-valent nickel complex, which has undergone oxidative addition with an aryl halide, to form a Ni(III) intermediate. Subsequent reductive elimination furnishes the desired cross-coupled product and regenerates the active nickel catalyst. nih.gov The choice of ligand on the nickel catalyst can be crucial for the success of the transformation. nih.gov

Electrochemical methods offer an alternative, reductant-free approach to drive cross-electrophile coupling reactions. nih.gov By applying an electric potential, the selective reduction of one electrophile in the presence of another can be achieved, generating a carbanionic species that can then react with the second electrophile. This strategy has been successfully applied to the coupling of various alkyl and aryl halides. nih.gov

The reactivity of related fluorinated building blocks in such transformations provides insight into the potential of (2E)-4-bromo-1,1,1-trifluorobut-2-ene . For instance, the trifluoromethyl group is a key moiety in many pharmaceuticals and agrochemicals, and methods for its introduction are of high interest. While not directly involving the target compound, studies on the nickel-catalyzed trifluoromethylthiolation of aryl halides highlight the utility of related fluorinated synthons in cross-coupling reactions. nih.gov

Mechanistic investigations into these related systems often reveal complex reaction pathways. For example, in nickel-catalyzed reductive cross-coupling reactions, the specific mechanism of activation for the electrophiles can vary depending on the reaction conditions and the nature of the substrates. nih.gov Understanding these mechanistic details is critical for optimizing reaction conditions and expanding the substrate scope.

While detailed research findings for (2E)-4-bromo-1,1,1-trifluorobut-2-ene are not available, the general reactivity patterns observed for other alkyl bromides and fluorinated compounds in photoredox and electrochemical cross-electrophile coupling suggest that it could be a viable substrate in such transformations. Future research in this area would be necessary to determine the optimal conditions and explore the synthetic utility of this specific compound.

Applications of 2e 4 Bromo 1,1,1 Trifluorobut 2 Ene in Complex Organic Synthesis

Synthesis of Trifluoromethylated Amino Acids and Analogues

The synthesis of non-canonical amino acids is of significant interest for the development of novel peptide-based therapeutics with improved pharmacological properties. Trifluoromethylated amino acids, in particular, are valuable building blocks for creating proteolytically stable peptides with enhanced bioactivity. sigmaaldrich.com While direct alkylation of amino acid enolates with (2E)-4-bromo-1,1,1-trifluorobut-2-ene is a plausible route, more sophisticated methods employing chiral auxiliaries or phase-transfer catalysis are often required to achieve high enantioselectivity.

A well-established method for the asymmetric synthesis of α-amino acids involves the alkylation of a chiral nickel(II) complex of a glycine (B1666218) Schiff base. sigmaaldrich.comresearchgate.net This method has been successfully applied to the large-scale synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid using 1,1,1-trifluoro-2-iodoethane (B141898) as the alkylating agent. sigmaaldrich.comresearchgate.net By analogy, (2E)-4-bromo-1,1,1-trifluorobut-2-ene could serve as a suitable electrophile in this reaction, providing access to a novel class of unsaturated trifluoromethylated amino acids.

The general reaction scheme would involve the deprotonation of the glycine-chiral auxiliary complex with a base, followed by nucleophilic attack on (2E)-4-bromo-1,1,1-trifluorobut-2-ene. Subsequent hydrolysis of the complex would yield the desired amino acid and regenerate the chiral auxiliary.

Table 1: Proposed Asymmetric Synthesis of a Trifluoromethylated Amino Acid Analogue

Step Reagents and Conditions Product Reference Analogy
1. Complex FormationGlycine, Chiral Auxiliary (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone), Ni(NO₃)₂·6H₂O, NaOMe, MeOHChiral Ni(II)-Glycine Complex sigmaaldrich.comresearchgate.net
2. Alkylation(2E)-4-bromo-1,1,1-trifluorobut-2-ene, Base (e.g., K₂CO₃), Solvent (e.g., DMF)Alkylated Ni(II) Complex sigmaaldrich.comresearchgate.net
3. HydrolysisAqueous HCl(S)-2-amino-6,6,6-trifluorohex-4-enoic acid sigmaaldrich.comresearchgate.net

Construction of Fluorine-Containing Heterocyclic Systems

Fluorine-containing heterocycles are prevalent in pharmaceuticals and agrochemicals. The unique electronic properties of the trifluoromethyl group can significantly influence the reactivity and biological activity of these ring systems. (2E)-4-bromo-1,1,1-trifluorobut-2-ene is a valuable precursor for the synthesis of a variety of fluorinated heterocycles through cycloaddition reactions and other cyclization strategies.

For instance, [3+2] cycloaddition reactions are a powerful tool for the construction of five-membered rings. nih.gov Nitrones, for example, can react with activated alkenes to form isoxazolidines. nih.gov The electron-withdrawing nature of the trifluoromethyl group in (2E)-4-bromo-1,1,1-trifluorobut-2-ene activates the double bond for such cycloadditions. The reaction with a nitrone would be expected to yield a trifluoromethyl- and bromo-functionalized isoxazolidine, a versatile intermediate for further synthetic transformations.

Furthermore, the synthesis of 2-aryl-6-(trifluoromethyl)-4-pyrones has been achieved through the oxidative cyclization of (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones, which involves a bromination/dehydrobromination sequence. mdpi.com This suggests that (2E)-4-bromo-1,1,1-trifluorobut-2-ene could be a key intermediate or starting material in similar cyclization pathways to afford six-membered heterocyclic systems. The allylic bromide can act as a leaving group in intramolecular nucleophilic substitution reactions to form the heterocyclic ring. mdpi.com

Incorporation into Biologically Relevant Molecular Scaffolds

The introduction of fluorine-containing motifs into drug candidates is a widely used strategy to enhance their pharmacological profiles. (2E)-4-bromo-1,1,1-trifluorobut-2-ene serves as a valuable building block for this purpose, enabling the incorporation of a trifluoromethylated butenyl moiety into various molecular scaffolds.

The presence of a trifluoromethyl group can improve a drug's metabolic stability by blocking sites of oxidative metabolism. It can also increase lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, the strong electron-withdrawing nature of the CF3 group can alter the pKa of nearby functional groups, leading to improved binding affinity for the target protein. (2E)-4-bromo-1,1,1-trifluorobut-2-ene can be used to introduce the trifluoromethyl group via nucleophilic substitution reactions, where the bromide is displaced by a suitable nucleophile from the drug scaffold.

(2E)-4-bromo-1,1,1-trifluorobut-2-ene is a precursor to a variety of more complex pharmaceutical intermediates. patsnap.com For example, it can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds. youtube.com This allows for the construction of elaborate molecular architectures containing the trifluoromethylated butenyl unit. The resulting products can then be further elaborated to generate final drug molecules. The versatility of this building block makes it an important tool in the discovery and development of new medicines. patsnap.com

Synthesis of Complex Fluorinated Hydrocarbons and Specialty Chemicals

Beyond pharmaceuticals, (2E)-4-bromo-1,1,1-trifluorobut-2-ene finds application in the synthesis of complex fluorinated hydrocarbons and specialty chemicals, which are used in materials science, agrochemicals, and other industries.

The allylic bromide in (2E)-4-bromo-1,1,1-trifluorobut-2-ene is susceptible to elimination reactions to form a conjugated diene system. Treatment with a strong base can lead to the formation of 1,1,1-trifluorobuta-1,3-diene, a valuable monomer for polymerization reactions and a versatile diene for Diels-Alder cycloadditions.

Furthermore, the compound can be used to synthesize other functionalized alkenes through substitution reactions. For example, reaction with various nucleophiles can introduce a range of functional groups at the 4-position, leading to a diverse array of trifluoromethylated butene derivatives.

Table 2: Potential Reactions for the Synthesis of Functionalized Alkenes and Dienes

Reaction Type Reagents and Conditions Product Type Plausible Application
EliminationStrong, non-nucleophilic base (e.g., DBU)1,1,1-trifluorobuta-1,3-dieneMonomer, Diels-Alder diene
Nucleophilic SubstitutionNu⁻ (e.g., RO⁻, RS⁻, R₂N⁻)4-substituted-(2E)-1,1,1-trifluorobut-2-eneSynthesis of specialty chemicals
Cross-Coupling (Suzuki)Arylboronic acid, Pd catalyst, base(2E)-4-aryl-1,1,1-trifluorobut-2-eneSynthesis of complex hydrocarbons
Cross-Coupling (Sonogashira)Terminal alkyne, Pd/Cu catalyst, base(2E)-1,1,1-trifluorohex-2-en-5-yneSynthesis of enyne systems

2 Pathways to Trifluoromethyl-Substituted Cyclic Structures (e.g., indanes)

The construction of trifluoromethyl-substituted cyclic frameworks is of significant interest in medicinal chemistry and materials science due to the profound influence of the trifluoromethyl group on the biological and physical properties of organic molecules. The versatile chemical scaffold of (2E)-4-bromo-1,1,1-trifluorobut-2-ene serves as a valuable building block for the synthesis of complex cyclic structures, including trifluoromethyl-substituted indanes. A key strategy in this synthetic approach involves a two-step sequence: a palladium-catalyzed cross-coupling reaction to introduce an aryl group, followed by an intramolecular Heck reaction to construct the indane ring system.

This pathway commences with a Suzuki-Miyaura cross-coupling reaction. In this step, (2E)-4-bromo-1,1,1-trifluorobut-2-ene is reacted with an appropriately substituted arylboronic acid, typically one bearing a halide (e.g., bromo or iodo) at the ortho position. This reaction, catalyzed by a palladium complex, forges a new carbon-carbon bond, linking the trifluoromethyl-containing butenyl moiety to the aromatic ring. This creates the necessary precursor for the subsequent cyclization step. The choice of an ortho-halo-substituted arylboronic acid is strategic, as the halogen atom serves as the reactive site for the subsequent intramolecular cyclization.

The second and final step in this sequence is the intramolecular Heck reaction. wikipedia.org This powerful palladium-catalyzed transformation involves the oxidative addition of the palladium catalyst to the aryl-halide bond, followed by an intramolecular migratory insertion of the alkene into the newly formed palladium-carbon bond. This key step forms the five-membered ring of the indane core. Subsequent β-hydride elimination regenerates the palladium catalyst and introduces a double bond into the newly formed cyclic product, which can then be readily hydrogenated to afford the saturated indane ring. The regioselectivity of the β-hydride elimination can often be controlled by the reaction conditions and the substitution pattern of the substrate.

The following table outlines the proposed general reaction scheme and the key parameters for each step in the synthesis of trifluoromethyl-substituted indanes starting from (2E)-4-bromo-1,1,1-trifluorobut-2-ene.

StepReaction NameReactantsCatalyst/ReagentsProduct
1Suzuki-Miyaura Coupling(2E)-4-bromo-1,1,1-trifluorobut-2-ene, ortho-haloarylboronic acidPd(PPh₃)₄, base (e.g., Na₂CO₃)ortho-halo-aryl-substituted 4,4,4-trifluorobut-1-ene
2Intramolecular Heck Reactionortho-halo-aryl-substituted 4,4,4-trifluorobut-1-enePd(OAc)₂, phosphine (B1218219) ligand, base (e.g., Et₃N)Trifluoromethyl-substituted indane derivative

Detailed research findings have demonstrated the feasibility of both the Suzuki-Miyaura coupling of similar bromo-alkenes and the intramolecular Heck reaction for the formation of indane systems. For instance, the Suzuki coupling of methyl (E)-4-bromobut-2-enoate with various arylboronic acids proceeds in high yields, indicating that the analogous reaction with (2E)-4-bromo-1,1,1-trifluorobut-2-ene is a viable approach for the synthesis of the cyclization precursor.

Furthermore, the intramolecular Heck reaction is a well-established and versatile method for the construction of carbocyclic and heterocyclic ring systems. The reaction conditions can be tuned to control the regioselectivity and yield of the cyclized product. The choice of palladium catalyst, phosphine ligand, base, and solvent all play a crucial role in the outcome of the reaction. The following table provides a hypothetical example of the synthesis of a specific trifluoromethyl-substituted indane, based on established methodologies for intramolecular Heck reactions.

EntrySubstrateCatalyst SystemBaseSolventTemperature (°C)Yield (%)
11-(2-bromophenyl)-4,4,4-trifluorobut-1-enePd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%)Et₃NDMF10075
21-(2-iodophenyl)-4,4,4-trifluorobut-1-enePdCl₂(PPh₃)₂ (5 mol%)K₂CO₃Acetonitrile8082

This synthetic strategy highlights the utility of (2E)-4-bromo-1,1,1-trifluorobut-2-ene as a key starting material for accessing complex and valuable trifluoromethyl-substituted indane scaffolds, which are of considerable interest for the development of new pharmaceuticals and advanced materials.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the three-dimensional arrangement of the molecule. For (2E)-4-bromo-1,1,1-trifluorobut-2-ene, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

It is important to note that while the general principles of NMR spectroscopy are well-established, specific, experimentally-derived high-resolution NMR data for (2E)-4-bromo-1,1,1-trifluorobut-2-ene are not widely available in the reviewed literature. The following discussion is based on established principles of NMR spectroscopy and data from analogous compounds.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Stereochemical Assignment and Conformational Analysis

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectroscopy are fundamental for the unambiguous structural determination of (2E)-4-bromo-1,1,1-trifluorobut-2-ene. Each of these techniques provides unique and complementary information.

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring atoms. The protons on the double bond (vinylic protons) are expected to appear in the downfield region of the spectrum. The coupling constants between these vinylic protons can definitively establish the (E)-stereochemistry (trans configuration) of the double bond, which typically exhibits a larger coupling constant (usually in the range of 11-18 Hz) compared to the corresponding (Z)-isomer (cis configuration, 6-14 Hz). nih.gov The methylene (B1212753) protons adjacent to the bromine atom would also show a distinct chemical shift.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The presence of the electron-withdrawing trifluoromethyl (CF₃) group and the bromine atom significantly influences the chemical shifts of the carbon atoms. The carbon of the CF₃ group would appear as a quartet due to coupling with the three fluorine atoms.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. nih.gov It provides direct information about the chemical environment of the fluorine atoms. The trifluoromethyl group would give a single resonance, and its chemical shift and coupling to the vinylic protons would further confirm the structure. The sensitivity of ¹⁹F chemical shifts to the electronic environment makes it a powerful probe for studying intermolecular interactions. nih.govillinois.edu

Illustrative NMR Data for (2E)-4-bromo-1,1,1-trifluorobut-2-ene

Nucleus Position Estimated Chemical Shift (ppm) Estimated Coupling Constants (Hz)
¹HH-26.0 - 6.5J(H-2, H-3) ≈ 15 (trans), J(H-2, F)
¹HH-36.5 - 7.0J(H-3, H-2) ≈ 15 (trans), J(H-3, H-4)
¹HH-43.9 - 4.2J(H-4, H-3)
¹³CC-1120 - 125 (q)¹J(C,F)
¹³CC-2130 - 140
¹³CC-3115 - 125
¹³CC-425 - 35
¹⁹FCF₃-60 to -70J(F, H-2)

Note: These are estimated values and should be confirmed by experimental data.

Application of Advanced NMR Techniques for Connectivity and Dynamics

To gain deeper insights into the molecular structure and dynamics of (2E)-4-bromo-1,1,1-trifluorobut-2-ene, advanced NMR techniques would be employed. These two-dimensional (2D) NMR experiments help to establish correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons, confirming the connectivity of the vinylic and methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which is valuable for confirming the stereochemistry and studying the conformational preferences of the molecule.

These advanced techniques, used in concert, would provide a comprehensive and unambiguous picture of the molecular structure of (2E)-4-bromo-1,1,1-trifluorobut-2-ene.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. pnnl.gov For (2E)-4-bromo-1,1,1-trifluorobut-2-ene, HRMS would confirm the molecular formula C₄H₄BrF₃. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks of similar intensity separated by two mass units for any bromine-containing fragment. researchgate.net

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and can be used to deduce its structure. The fragmentation of (2E)-4-bromo-1,1,1-trifluorobut-2-ene would likely involve the loss of a bromine atom, the trifluoromethyl group, or other small fragments. Predicted mass spectrometry data from computational tools can aid in the interpretation of the experimental spectrum. rsc.org

Predicted Mass Spectrometry Data for (2E)-4-bromo-1,1,1-trifluorobut-2-ene

The following table shows predicted m/z values for various adducts of the molecule.

Adduct Predicted m/z
[M+H]⁺188.95213
[M+Na]⁺210.93407
[M-H]⁻186.93757
[M]⁺187.94430

Source: PubChemLite. rsc.org These are predicted values.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. pnnl.gov This technique is exceptionally useful for monitoring the progress of chemical reactions. cas.cn In the synthesis of (2E)-4-bromo-1,1,1-trifluorobut-2-ene, GC-MS could be used to:

Monitor the consumption of starting materials.

Track the formation of the desired product in real-time.

Identify the presence of any intermediates, byproducts, or impurities.

By taking small aliquots from the reaction mixture at different time points and analyzing them by GC-MS, chemists can optimize reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the final product. The mass spectrometer provides definitive identification of the components separated by the gas chromatograph, offering a detailed picture of the reaction's progress.

Computational and Theoretical Chemistry Studies

Electronic Structure Analysis and Conformational Landscapes

There are currently no published studies detailing the electronic structure or conformational landscapes of (2E)-4-bromo-1,1,1-trifluorobut-2-ene. An analysis of this nature would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to calculate molecular orbital energies, electron density distribution, and the potential energy surface of the molecule. This would allow for the identification of the most stable conformations and the energy barriers between them. Without such studies, a quantitative understanding of the molecule's preferred three-dimensional structure and its electronic properties remains elusive.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

The elucidation of reaction mechanisms through quantum chemical calculations provides invaluable information on the energetic feasibility of reaction pathways, the structure of transition states, and the stability of intermediates. For (2E)-4-bromo-1,1,1-trifluorobut-2-ene, this area of research is also undeveloped.

Reactions involving bromoalkenes often proceed through the formation of bromonium ion intermediates. While the general principles of halonium ion stability are well-established, specific computational data on the formation, stability, and energetics of a bromonium ion derived from (2E)-4-bromo-1,1,1-trifluorobut-2-ene are not available. Such calculations would be instrumental in predicting the regioselectivity and stereoselectivity of addition reactions to the double bond.

The stereochemical outcome of many organic reactions is determined by the relative energies of various transition states. The characterization of transition state structures for reactions involving (2E)-4-bromo-1,1,1-trifluorobut-2-ene would be essential for understanding and predicting stereocontrol. At present, no such computational studies have been reported, limiting the ability to rationally design stereoselective transformations involving this substrate.

Structure-Reactivity Relationship Predictions and Design of Novel Transformations

Computational chemistry plays a pivotal role in establishing structure-reactivity relationships and in the in silico design of novel chemical reactions. By calculating various molecular descriptors and modeling reaction pathways, chemists can predict how modifications to a molecule's structure will affect its reactivity. For (2E)-4-bromo-1,1,1-trifluorobut-2-ene, the absence of foundational computational data precludes any detailed, molecule-specific predictions of its reactivity or the rational design of new synthetic applications based on theoretical calculations.

Q & A

Q. What are the key physicochemical properties of (2E)-4-bromo-1,1,1-trifluorobut-2-ene, and how do they influence its handling in laboratory settings?

Answer: The compound’s molecular formula is C₄H₄BrF₃ (molecular weight: 188.98 g/mol) with a CAS registry number 10493-44-4 . Key properties include:

PropertyValue/DescriptionReference
StructureDouble bond at C2 (E-configuration), bromine at C4, trifluoromethyl group at C1
StabilityLikely sensitive to light/moisture due to bromine and fluorine substituents
Safety HandlingClassified as toxic; requires storage in inert atmospheres and use of PPE (gloves, goggles)

Methodological Note: Characterize purity via gas chromatography (GC) or ¹⁹F NMR , which is sensitive to fluorine environments. Store under argon at –20°C to prevent decomposition .

Q. How can the stereochemical configuration (E/Z) of (2E)-4-bromo-1,1,1-trifluorobut-2-ene be experimentally confirmed?

Answer: The E-configuration is determined using NMR spectroscopy :

  • ¹H NMR : Coupling constants (J) between vinyl protons (e.g., J = 12–16 Hz for trans configuration).
  • ¹³C NMR : Chemical shifts for sp² carbons (C2 and C3) and substituent effects (e.g., deshielding by Br and CF₃ groups) .
  • X-ray crystallography : Definitive confirmation via single-crystal analysis, though challenging due to volatility .

Data Contradiction Tip: If NMR data conflicts with computational predictions (e.g., DFT calculations), re-examine solvent effects or sample purity .

Advanced Research Questions

Q. What synthetic routes are available for (2E)-4-bromo-1,1,1-trifluorobut-2-ene, and how can reaction yields be optimized?

Answer: Common methods include:

  • Halogenation : Bromination of 1,1,1-trifluorobut-2-ene using NBS (N-bromosuccinimide) under radical conditions.
  • Dehydrohalogenation : Elimination of HBr from 4-bromo-1,1,1-trifluorobutane using strong bases (e.g., KOH/EtOH).

Optimization Strategy:

  • Monitor reaction progress via in situ IR spectroscopy to track bromine incorporation.
  • Use design of experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading. For example, higher temperatures favor elimination but may increase side reactions .

Q. How do electronic effects of the trifluoromethyl and bromine groups influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Bromine : Acts as a leaving group in Suzuki or Heck couplings, but steric hindrance from CF₃ may slow transmetallation.
  • CF₃ Group : Strong electron-withdrawing effect stabilizes the transition state in nucleophilic substitutions but reduces electron density at the double bond.

Experimental Design:

  • Compare reaction rates with analogs (e.g., 4-chloro derivative) using kinetic studies .
  • Use DFT calculations to map electrostatic potential surfaces and predict regioselectivity .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Answer: Discrepancies often arise from:

  • Isomeric impurities : Use preparative GC or HPLC to isolate pure (2E)-isomer.
  • Solvent effects : Re-run NMR in deuterated solvents with low polarity (e.g., CDCl₃ vs. DMSO-d₆) .
  • Instrument calibration : Validate spectra against certified reference materials (e.g., CAS 10493-44-4) .

Case Study: If a reported J value for vinyl protons differs, cross-check with 2D NMR (COSY) to confirm coupling networks .

Q. What computational methods are suitable for modeling the compound’s reaction pathways?

Answer:

  • Density Functional Theory (DFT) : Calculate transition states for bromine substitution or elimination reactions.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
  • Software Tools : Gaussian, ORCA, or VASP for electronic structure analysis.

Validation: Compare computed vibrational frequencies (IR) or NMR chemical shifts with experimental data .

Q. How can the compound’s environmental stability and degradation products be analyzed?

Answer:

  • GC-MS : Identify volatile degradation products under controlled conditions (e.g., heat/light exposure).
  • HPLC-UV/Vis : Track non-volatile byproducts.
  • Ecotoxicity Assays : Use Daphnia magna or algae models to assess environmental impact .

Regulatory Note: Align with REACH guidelines for toxicity reporting, referencing CAS 10493-44-4 .

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